Z-D-Leu-OH Z-D-Leu-OH
Brand Name: Vulcanchem
CAS No.: 28862-79-5
VCID: VC21545357
InChI: InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
SMILES: CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

Z-D-Leu-OH

CAS No.: 28862-79-5

Cat. No.: VC21545357

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Leu-OH - 28862-79-5

Specification

CAS No. 28862-79-5
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name 4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Standard InChI Key USPFMEKVPDBMCG-GFCCVEGCSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Definition and Chemical Structure

Z-D-Leu-OH is a protected form of D-leucine where the amino group is blocked with a benzyloxycarbonyl (Z or Cbz) protecting group. This protection is essential in peptide synthesis to prevent unwanted reactions at the amino terminus during coupling procedures. The compound exists in different forms, with the dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) being particularly common due to its enhanced stability and solubility properties .

Chemical Identity

The dicyclohexylammonium salt form (Z-D-Leu-OH.DCHA) is identified by CAS number 7662-58-0, while the free acid form (Z-D-Leu-OH) is identified by CAS number 28862-79-5 . The IUPAC name for the DCHA salt is N-benzoxycarbonyl-D-leucine dicyclohexylamine, alternatively described as N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid .

Structural Characteristics

The molecular structure features the carbobenzyloxy group attached to the amino group of D-leucine, with the D-configuration specifying the stereochemistry of the amino acid. This stereochemistry is opposite to the naturally occurring L-leucine found in proteins, which gives Z-D-Leu-OH distinct properties in biological systems and synthetic applications.

Physical and Chemical Properties

Basic Physicochemical Properties

The physical and chemical properties of Z-D-Leu-OH.DCHA are summarized in the following table:

PropertyValueNotes
Molecular FormulaC26H42N2O4For the DCHA salt form
Molecular Weight446.6 g/molComputed value
Physical StateSolidAt standard conditions
AppearanceWhite to off-white powderTypical for pure form
Melting PointNot specified in sources-
SolubilitySoluble in common organic solventsIncluding DMSO, DMF, chloroform

Structural Formulas and Identifiers

Various representations of the chemical structure include:

Identifier TypeValueReference
Canonical SMILESCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2For DCHA salt
Isomeric SMILESCC(C)CC@HNC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2For DCHA salt
InChIInChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1For DCHA salt
InChI KeyFOULZFSGIVQTHX-UTONKHPSSA-NFor DCHA salt

Chemical Reactivity

Z-D-Leu-OH contains several functional groups that determine its chemical behavior:

  • Carboxylic acid group: Provides acidic properties and can participate in esterification and amide formation

  • Protected amino group: The Z (Cbz) protection prevents reactions at the nitrogen while maintaining activation potential

  • Leucine side chain: Contains a hydrophobic isobutyl group that influences solubility and interactions

Synthesis Methods

General Synthetic Approach

The synthesis of Z-D-Leu-OH typically follows a protection strategy of the amino acid D-leucine. The basic synthetic route involves:

  • Starting with D-leucine (the unnatural enantiomer of leucine)

  • Protection of the amino group with benzyl chloroformate under basic conditions

  • Isolation and purification of the protected amino acid

Preparation of the DCHA Salt

The dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) is prepared through a salt formation reaction:

  • Dissolving Z-D-Leu-OH in an appropriate organic solvent

  • Addition of dicyclohexylamine to form the salt

  • Precipitation and isolation of the pure salt form

The salt formation enhances stability and solubility properties, making it particularly valuable for storage and commercial distribution.

Reaction Conditions and Considerations

The synthesis typically requires controlled conditions:

  • Temperature control to ensure stereochemical integrity

  • Appropriate solvents such as dimethyl sulfoxide (DMSO)

  • Careful pH management to optimize reactions

  • Purification steps to ensure high purity of the final product

Applications in Research

Peptide Synthesis

Z-D-Leu-OH is primarily utilized as a building block in the synthesis of peptides. The Z (benzyloxycarbonyl) protecting group is commonly employed to protect the amino group during peptide coupling reactions, preventing unwanted side reactions . Its specific applications include:

  • Solution-phase peptide synthesis

  • Preparation of modified peptides with unnatural D-amino acids

  • Development of peptide-based enzyme inhibitors

  • Creation of peptide libraries for drug discovery

Pharmaceutical Research

In pharmaceutical research, Z-D-Leu-OH serves as a precursor for developing:

  • Peptide-based therapeutics

  • Enzyme inhibitors

  • Peptidomimetics (compounds that mimic the structure and function of peptides)

  • Peptide-drug conjugates

Biochemical Studies

The compound plays important roles in various biochemical investigations:

  • Structure-activity relationship studies

  • Protein-peptide interaction research

  • Enzyme mechanism studies

  • Development of analytical standards for proteomics

Biological Activity

Enzyme Interactions

Protected D-amino acids like Z-D-Leu-OH can interact with various enzymes, particularly proteases. The D-configuration provides resistance to many proteolytic enzymes that normally recognize and cleave L-amino acids, making compounds containing D-amino acids potentially valuable as enzyme inhibitors or stable peptide therapeutics.

Research Findings in Enzyme Studies

Research indicates that leucine derivatives with protecting groups like the Z group can demonstrate significant interactions with proteolytic enzymes. The specific stereochemistry of the D-form often results in distinct binding characteristics compared to the natural L-configuration, which can be leveraged in the design of selective enzyme inhibitors.

Comparative Biological Activity

When comparing the biological activity of Z-D-Leu-OH with similar compounds, several patterns emerge:

CompoundConfigurationBiological ActivityPotential Applications
Z-D-Leu-OHD-isomerEnzyme inhibition potentialProtease inhibitors, peptide-based drugs
Z-L-Leu-OHL-isomerMore readily recognized by natural enzymesPeptide synthesis, biochemical probes
Other Z-protected D-amino acidsD-isomersVariable depending on amino acidSpecialized peptide applications

Comparison with Similar Compounds

Comparison with Other Protected Amino Acids

The following table compares Z-D-Leu-OH with other protected amino acids commonly used in peptide synthesis:

CompoundProtecting GroupAmino AcidConfigurationKey Characteristics
Z-D-Leu-OHBenzyloxycarbonyl (Z/Cbz)LeucineDStable to many conditions, removable by hydrogenolysis
Boc-D-Leu-OHtert-Butyloxycarbonyl (Boc)LeucineDAcid-labile protection, orthogonal to Z group
Fmoc-D-Leu-OHFluorenylmethyloxycarbonyl (Fmoc)LeucineDBase-labile protection, used in solid-phase synthesis
Z-D-Val-OHBenzyloxycarbonyl (Z/Cbz)ValineDSimilar protection strategy, different side chain

Comparison with Dipeptides

Z-D-Leu-OH can also be compared with related dipeptides that incorporate this protected amino acid:

CompoundStructurePropertiesApplications
Z-D-Leu-OHSingle protected D-amino acidBuilding blockInitial component in peptide synthesis
Z-D-Val-Leu-OHProtected dipeptide with D-valine and L-leucineMore complex structure, specific stereochemistryAdvanced peptide synthesis, enzyme studies
Z-D-Leu-Ala-OHProtected dipeptide with D-leucine and L-alanineDifferent C-terminal amino acidSpecialized peptide applications

Current Research and Future Directions

Recent Developments

Recent research has expanded the applications of protected D-amino acids like Z-D-Leu-OH in various fields:

  • Development of peptide-based drug delivery systems

  • Creation of peptide therapeutics with enhanced stability

  • Design of stereoselective catalysts for organic synthesis

  • Exploration of peptidomimetics as pharmaceutical agents

Future Research Directions

Potential areas for future research involving Z-D-Leu-OH include:

  • Investigation of its role in the development of protease-resistant peptide drugs

  • Exploration of novel synthetic methodologies for incorporating D-amino acids into complex peptides

  • Studies on the impact of D-amino acids on protein folding and stability

  • Development of new analytical methods for detecting and quantifying D-amino acids in biological samples

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